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Compound of Interest

Compound Name: AM841

Cat. No.: B10778985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AM841, a derivative of Δ⁸-tetrahydrocannabinol, is a potent, covalently acting cannabinoid

receptor agonist. Its unique mechanism of action, involving irreversible binding to the CB1 and

CB2 receptors, has made it a valuable tool in cannabinoid research. This technical guide

provides a comprehensive overview of AM841's binding affinity, selectivity, and the

experimental protocols used for its characterization.

Quantitative Analysis of Receptor Interaction
The binding affinity and functional potency of AM841 have been determined through various in

vitro assays. The following tables summarize the key quantitative data for its interaction with

human cannabinoid receptors.

Table 1: Receptor Binding Affinity of AM841
Receptor Ki (nM) Assay Type Radioligand Source

Human CB1 9
Radioligand

Binding
[3H]CP55,940 [1]

Human CB2
Not explicitly

reported
- - -
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Note: While described as a non-selective agonist with similar activity at both receptors, a direct

comparative study reporting the Ki value for the CB2 receptor was not identified in the reviewed

literature..[1]

Table 2: Functional Potency of AM841
Receptor IC50 (nM) Assay Type Source

Human CB2 0.08
Forskolin-stimulated

cAMP accumulation
[2]

Mechanism of Action: Covalent and Irreversible
Binding
AM841 is distinguished by its ability to form a covalent bond with its target receptors. This

irreversible interaction is mediated by the isothiocyanate group on the C-7' position of its

dimethylheptyl side chain, which acts as an electrophile. This group forms a stable thiourea

linkage with a specific cysteine residue located in the sixth transmembrane helix (TMH6) of

both the CB1 and CB2 receptors.[3] This covalent binding leads to prolonged receptor

activation.

Experimental Methodologies
The characterization of AM841's receptor binding and functional activity relies on established in

vitro assays. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assay (for Ki Determination at CB1
Receptor)
This competitive binding assay quantifies the affinity of a test compound (AM841) by

measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor

(e.g., HEK293 or CHO cells).
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Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum

albumin (BSA), pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

Test Compound: AM841 at various concentrations.

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid

ligand (e.g., 1 µM WIN 55,212-2).

Instrumentation: Scintillation counter, filter harvester.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, [3H]CP55,940 (at a

concentration near its Kd, typically ~0.5-1.0 nM), and varying concentrations of AM841. For

total binding, omit the test compound. For non-specific binding, add the high-concentration

non-labeled ligand.

Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the

binding to reach equilibrium.

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of

each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This

separates the receptor-bound radioligand from the unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure

the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value of AM841 from the competition curve using non-

linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff
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equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay (for
Functional Potency)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a

key second messenger in Gi/o-coupled receptor signaling, such as that of the cannabinoid

receptors.

Materials:

Cell Line: A cell line expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

Stimulating Agent: Forskolin, an activator of adenylyl cyclase.

Test Compound: AM841 at various concentrations.

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using

HTRF, ELISA, or other detection methods).

Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

Procedure:

Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period

(e.g., 15-30 minutes) to prevent cAMP breakdown.

Agonist Treatment: Add varying concentrations of AM841 to the cells and incubate for a

defined period.

Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate

adenylyl cyclase and induce cAMP production.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration

according to the instructions of the chosen cAMP detection kit.
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Data Analysis: Plot the cAMP levels against the concentration of AM841. The concentration

of AM841 that produces 50% of its maximal inhibition of forskolin-stimulated cAMP

accumulation is determined as the IC50 value.

Visualizing Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are

provided.
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AM841 Signaling Pathway at CB1/CB2 Receptors
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Caption: AM841 covalently binds to and activates CB1/CB2 receptors, leading to the inhibition

of adenylyl cyclase and a decrease in intracellular cAMP levels.
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Workflow for Radioligand Binding Assay
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Caption: A generalized workflow for determining the binding affinity (Ki) of AM841 using a

competitive radioligand binding assay.
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Workflow for cAMP Functional Assay
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Caption: A generalized workflow for determining the functional potency (IC50) of AM841
through a forskolin-stimulated cAMP accumulation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10778985?utm_src=pdf-body-img
https://www.benchchem.com/product/b10778985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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